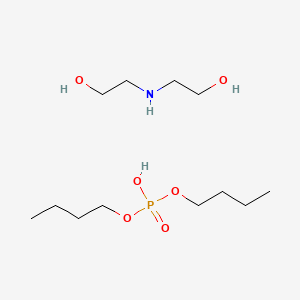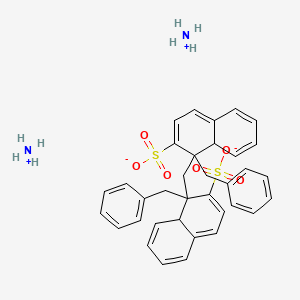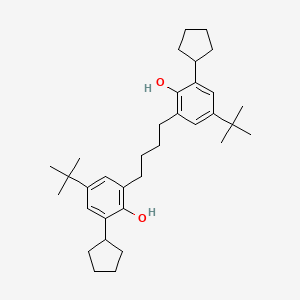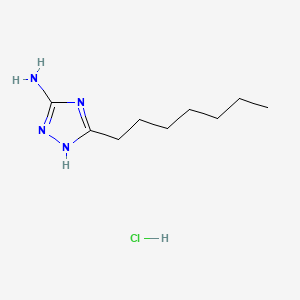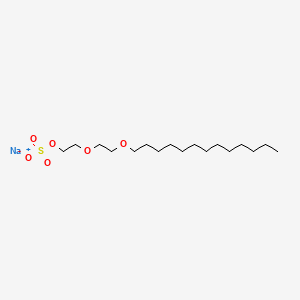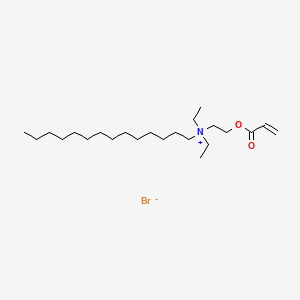
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is a quaternary ammonium compound with the molecular formula C23H46BrNO2. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective agent in reducing surface tension.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide typically involves the reaction of tetradecylamine with diethyl sulfate to form diethyltetradecylamine. This intermediate is then reacted with 2-chloroethyl acrylate in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high purity of the final product. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Hydrolysis: The ester linkage in the acrylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of heat or UV light.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Corresponding quaternary ammonium salts with different anions.
Polymerization: Polymers or copolymers with varying molecular weights and properties.
Hydrolysis: (2-Hydroxyethyl)diethyltetradecylammonium bromide and acrylic acid.
科学研究应用
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
作用机制
The mechanism of action of (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with negatively charged components of the cell membrane, while the hydrophobic alkyl chain inserts into the lipid bilayer, causing membrane destabilization.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a similar structure but a different alkyl chain length.
Dodecyltrimethylammonium bromide (DTAB): Similar to CTAB but with a shorter alkyl chain.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is unique due to the presence of the acrylate group, which allows for polymerization and the formation of functionalized polymers. This property is not present in other similar quaternary ammonium compounds, making it valuable in applications requiring polymerizable surfactants.
属性
CAS 编号 |
94086-92-7 |
|---|---|
分子式 |
C23H46BrNO2 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
diethyl-(2-prop-2-enoyloxyethyl)-tetradecylazanium;bromide |
InChI |
InChI=1S/C23H46NO2.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(7-3,8-4)21-22-26-23(25)6-2;/h6H,2,5,7-22H2,1,3-4H3;1H/q+1;/p-1 |
InChI 键 |
VMVXKFHCRREBKW-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CCOC(=O)C=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


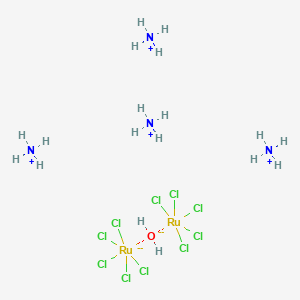
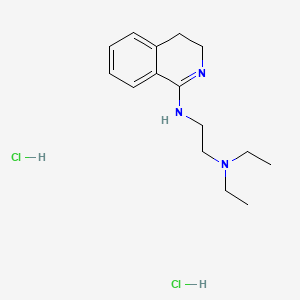
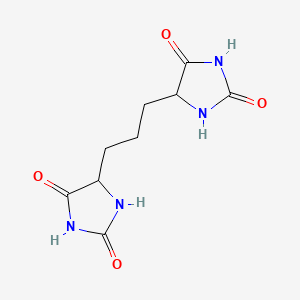
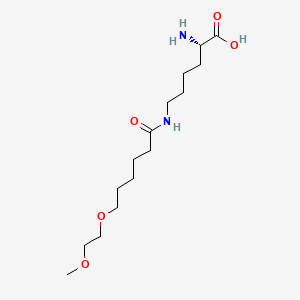

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)


